![molecular formula C17H16ClN3 B2604402 3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline CAS No. 866018-13-5](/img/structure/B2604402.png)
3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
描述
3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyrazoloquinazoline core structure, which is a fusion of pyrazole and quinazoline rings, and is substituted with a 4-chlorophenyl group and a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminobenzonitrile to form an intermediate, which then undergoes cyclization with hydrazine hydrate and methyl acetoacetate under reflux conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and efficiency of the process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学研究应用
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydropyrazoloquinazoline exhibit potent anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the inhibition of specific kinases associated with cancer progression, such as the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases .
Anti-inflammatory Effects
Research indicates that tetrahydropyrazoloquinazoline derivatives can act as selective inhibitors of cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in inflammatory processes. Compounds structurally related to 3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline have been reported to exhibit significant anti-inflammatory activity superior to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. This activity is particularly relevant for conditions such as gout and hyperuricemia . The IC50 values indicate moderate inhibitory effects, suggesting a potential therapeutic application in managing these conditions.
Antimicrobial Properties
Tetrahydropyrazoloquinazoline derivatives have also been screened for antimicrobial activity against various pathogens. In vitro assays reveal that these compounds possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like 4-chlorobenzaldehyde and pyrazole derivatives. Characterization techniques such as NMR and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compounds .
Case Studies
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
Quinoxaline: Another heterocyclic compound with similar biological activities.
Cinnoline: Known for its antimicrobial and anticancer properties.
Phthalazine: Exhibits a range of pharmacological activities, including anti-inflammatory and antitumor effects.
Uniqueness
3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is unique due to its specific substitution pattern and the presence of both pyrazole and quinazoline rings, which contribute to its distinct biological activities and potential therapeutic applications .
生物活性
3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects based on extensive literature review.
Synthesis and Structural Characteristics
The compound can be synthesized through the reaction of 4-chlorobenzaldehyde with tetrahydrothiopyran-4-one and 3-methyl-1-phenyl-1H-pyrazol-5-amine in acetic acid without a catalyst. The resulting structure features a nearly coplanar arrangement of the pyridine and pyrazole rings, with a dihedral angle of approximately 2.50° between them. The crystal packing is stabilized by intermolecular interactions such as C—H⋯Cl hydrogen bonds and π–π interactions, which are critical for its biological activity .
Anticancer Activity
Research indicates that derivatives of quinazoline, including those fused with pyrazole structures, exhibit potent anticancer properties. The mechanism often involves the inhibition of tyrosine kinases (TKs), which play a crucial role in cell proliferation and survival. For instance, quinazoline derivatives have shown efficacy against various cancers by targeting the epidermal growth factor receptor (EGFR) .
Antioxidant Activity
Studies have demonstrated that certain analogues of quinazoline possess significant antioxidant properties. These compounds can inhibit aldehyde oxidase activity by over 98%, suggesting their potential in mitigating oxidative stress-related diseases .
Anti-inflammatory and Analgesic Effects
The compound has also been noted for its anti-inflammatory properties. Quinazoline derivatives have been shown to exhibit greater anti-inflammatory activity than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. Additionally, they demonstrate analgesic effects comparable to conventional pain relievers .
Anticonvulsant Activity
Some studies highlight the anticonvulsant potential of quinazoline derivatives. These compounds may be beneficial in treating epilepsy or other seizure disorders due to their ability to modulate neurotransmitter systems involved in excitability .
Case Studies and Research Findings
常见问题
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing 3-(4-chlorophenyl)-substituted pyrazoloquinazolines?
The compound can be synthesized via multi-component reactions involving aldehydes, hydrazines, and cyclic ketones. For example, a mixture of 5a-f derivatives (e.g., substituted pyrazoles), aromatic aldehydes (e.g., 4-chlorobenzaldehyde), and cyclohexane-1,3-dione in ethanol with triethylamine under reflux yields pyrazoloquinazolinone derivatives. Key steps include refluxing for 1 hour, neutralization with HCl, and crystallization from ethanol or ethanol/water . Yield optimization (e.g., 70–85%) depends on stoichiometry, solvent purity, and reaction time.
Q. How can spectroscopic techniques confirm the structure of this compound?
- IR Spectroscopy : Detect functional groups (e.g., C=O at ~1719 cm⁻¹, NH/OH at ~3400 cm⁻¹) .
- NMR : Analyze aromatic protons (δ 7.18–7.95 ppm for chlorophenyl groups) and methyl/methylene signals (e.g., CH3 at δ 0.95–1.03 ppm) .
- Elemental Analysis : Verify calculated vs. observed C, H, N percentages (e.g., C: 58.16% calculated vs. 58.30% observed for derivative 10s) .
Q. What are the critical parameters for purity assessment during synthesis?
- Melting Point Consistency : Compare observed values (e.g., 132–135°C for 10s) with literature .
- Chromatographic Methods : Use TLC/HPLC to monitor reaction progress and residual byproducts.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 454.31 for 10s) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in multi-component syntheses?
Low yields (e.g., <70%) may arise from competing side reactions or incomplete cyclization. Strategies include:
- Catalyst Screening : Copper catalysts (e.g., CuI) in water-mediated systems improve selectivity for pyrazoloquinazolinones .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance intermediate stability, while additives like PPh3 and DEAD promote functional group coupling .
- Temperature Control : Reflux at 80–100°C balances reaction rate and byproduct suppression .
Q. How do structural modifications (e.g., substituent position) influence physicochemical properties?
- Electron-Withdrawing Groups (e.g., 4-Cl on phenyl): Increase thermal stability (higher melting points) and alter π-π stacking in crystallography .
- Methyl vs. Cycloalkyl Substituents : Methyl groups (e.g., 5-methyl in the target compound) reduce steric hindrance compared to cyclohexyl, enhancing solubility in ethanol/THF .
- Hydrazone Moieties : Improve hydrogen-bonding interactions, as seen in 3-(4'-chlorophenylazo) derivatives with NH signals at δ 10.00 ppm .
Q. How can computational tools predict bioactivity and guide synthetic priorities?
- Molecular Docking : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess binding affinity. For example, triazole-pyrazole hybrids show docking scores correlating with antifungal potential .
- DFT Calculations : Optimize geometries to evaluate electronic effects (e.g., chlorophenyl’s electron-withdrawing impact on HOMO-LUMO gaps) .
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or spectral data?
- Cross-Validation : Compare IR/NMR data across studies. For instance, NH stretches in hydrazone derivatives (δ 10.00 ppm) should align across solvents (DMSO vs. CDCl3) .
- Batch Variability : Assess reagent purity (e.g., triethylamine moisture content) and crystallization methods. Recrystallization from ethanol vs. dioxane can shift melting points by 2–5°C .
Q. Why might elemental analysis results deviate from theoretical values?
- Sample Hydration : Hygroscopic intermediates (e.g., hydrazones) may retain water, altering H% (e.g., 3.77% calculated vs. 3.99% observed for 10s) .
- Byproduct Contamination : Incomplete purification (e.g., residual triethylamine hydrochloride) elevates Cl% in halogenated derivatives .
Q. Experimental Design Considerations
Q. How to design a robust biological activity assay for this compound?
- Target Selection : Prioritize enzymes linked to observed docking results (e.g., fungal 14-α-demethylase for antifungal assays) .
- Dose-Response Curves : Use MIC (Minimum Inhibitory Concentration) testing with controls (e.g., fluconazole) in fungal cultures .
- Cytotoxicity Screening : Assess mammalian cell viability (e.g., HEK293 cells) to rule off-target effects .
Q. What frameworks guide mechanistic studies of its reactivity?
属性
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3/c1-11-14-4-2-3-5-16(14)21-17(20-11)15(10-19-21)12-6-8-13(18)9-7-12/h6-10H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLCAJOLMOOKRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=C1CCCC3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。